molecular formula C13H13BrO2 B8268075 1-Bromo-3-(2-methoxyethoxy)naphthalene

1-Bromo-3-(2-methoxyethoxy)naphthalene

Cat. No.: B8268075
M. Wt: 281.14 g/mol
InChI Key: AUZXYXZJTQLDOX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-methoxyethoxy)naphthalene is an organic compound belonging to the class of naphthalene derivatives It features a bromine atom and a 2-methoxyethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the 2-methoxyethoxy group. A common synthetic route includes:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Etherification: The brominated naphthalene undergoes etherification with 2-methoxyethanol in the presence of a base like sodium hydride to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

    Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

Scientific Research Applications

1-Bromo-3-(2-methoxyethoxy)naphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution reactions. The 2-methoxyethoxy group can influence the electronic properties of the naphthalene ring, affecting reactivity and selectivity in various reactions.

Comparison with Similar Compounds

    1-Bromo-2-(methoxymethoxy)naphthalene: Similar structure but with a different ether group, affecting its reactivity and applications.

    1-Bromo-4-(2-methoxyethoxy)naphthalene: Positional isomer with different substitution pattern on the naphthalene ring.

Uniqueness: 1-Bromo-3-(2-methoxyethoxy)naphthalene is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications compared to its isomers and other brominated naphthalene derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-15-6-7-16-11-8-10-4-2-3-5-12(10)13(14)9-11/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZXYXZJTQLDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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